(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine
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Overview
Description
®-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine is a chiral phosphine ligand used in asymmetric catalysis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine typically involves the following steps:
Preparation of the Ferrocenyl Moiety: The ferrocenyl moiety is synthesized by reacting ferrocene with a suitable phosphine precursor.
Introduction of the Chiral Center: The chiral center is introduced through a stereoselective reaction, often involving chiral auxiliaries or catalysts.
Functionalization with Phosphine Groups:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often in the presence of suitable reducing agents.
Substitution: The phosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine is widely used as a ligand in asymmetric catalysis. It is particularly effective in hydrogenation, hydroformylation, and cross-coupling reactions, where it helps achieve high enantioselectivity.
Biology
In biological research, this compound is used to synthesize chiral molecules that can serve as probes or drugs. Its ability to induce chirality is crucial for studying the effects of enantiomers in biological systems.
Medicine
In medicine, the compound’s derivatives are explored for their potential as therapeutic agents. The enantioselective synthesis enabled by this ligand is vital for producing drugs with specific biological activities.
Industry
Industrially, ®-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine is used in the large-scale production of enantiomerically pure compounds, which are essential in the manufacture of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of ®-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, forming chiral metal complexes that facilitate enantioselective transformations. The molecular targets and pathways involved include:
Metal Coordination: The phosphine groups coordinate with transition metals, forming active catalytic species.
Chiral Induction: The chiral environment created by the ligand induces enantioselectivity in the catalytic process.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Tol-BINAP: A similar compound with different substituents on the phosphine groups.
®-Segphos: A chiral diphosphine ligand with a different backbone structure.
Uniqueness
®-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine is unique due to its specific combination of ferrocenyl and phosphine moieties, which provide a distinct chiral environment and electronic properties. This uniqueness contributes to its high enantioselectivity and versatility in various catalytic reactions.
Properties
Molecular Formula |
C44H36F12FeP2 |
---|---|
Molecular Weight |
910.5 g/mol |
InChI |
InChI=1S/C23H26P.C21H10F12P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;/h6-15,20H,1-5H3;1-10H; |
InChI Key |
MNTLEQJADXVKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] |
Origin of Product |
United States |
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